molecular formula C8H14O B1654025 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol CAS No. 2095410-89-0

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Cat. No.: B1654025
CAS No.: 2095410-89-0
M. Wt: 126.20
InChI Key: SNJHFOQLKOMMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bicyclo[3.1.0]hexane Scaffolds in Advanced Synthetic Methodologies

The bicyclo[3.1.0]hexane scaffold is a versatile platform in advanced synthetic methodologies. Its rigid structure allows for precise control over the spatial orientation of substituents, making it an invaluable tool for asymmetric synthesis and catalysis. rsc.org The strain energy associated with the fused cyclopropane (B1198618) ring can be strategically released in ring-opening reactions to generate a variety of functionalized cyclopentane (B165970) derivatives.

Furthermore, the bicyclo[3.1.0]hexane framework serves as a conformationally restricted isostere for other cyclic systems, such as cyclohexane (B81311), which can be beneficial in drug design. nih.gov By locking a molecule into a specific bioactive conformation, it is possible to enhance its potency and selectivity for a biological target. nih.govnih.gov This has led to the incorporation of the bicyclo[3.1.0]hexane motif into a range of compounds with diverse biological activities, including agonists for metabotropic glutamate (B1630785) receptors and inhibitors of various enzymes. acs.orgnih.gov

Numerous synthetic strategies have been developed to access the bicyclo[3.1.0]hexane core, including intramolecular cyclopropanation reactions, tandem cycloaddition/rearrangement reactions, and annulation strategies. rsc.orgd-nb.info These methods provide access to a wide array of substituted bicyclo[3.1.0]hexane derivatives with high stereocontrol.

Overview of the 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol Structural Motif within Bicyclo[3.1.0]hexane Chemistry

Within the broader class of bicyclo[3.1.0]hexane derivatives, the this compound structural motif represents a primary alcohol appended to the C2 position of the bicyclic framework. While specific research on this exact molecule is limited, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules. The primary alcohol functionality provides a handle for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an amine.

Academic Context and Scope of Inquiry for Bicyclo[3.1.0]hexane-Derived Alcohols

The academic interest in bicyclo[3.1.0]hexane-derived alcohols lies in their potential as building blocks for the synthesis of novel organic compounds with interesting biological or material properties. Research in this area often focuses on the development of stereoselective synthetic routes to access these alcohols with high purity.

The conformational analysis of these molecules is also a key area of investigation, as understanding their three-dimensional structure is crucial for predicting their reactivity and biological activity. rsc.org Techniques such as NMR spectroscopy and computational modeling are often employed to elucidate the preferred conformations of these bicyclic systems. conicet.gov.arrsc.org

While detailed research findings for this compound are not widely available, the study of analogous bicyclo[3.1.0]hexane alcohols provides valuable insights. For instance, the synthesis and reactivity of various substituted bicyclo[3.1.0]hexan-2-ols have been reported in the literature, highlighting their utility in organic synthesis.

To illustrate the type of data that is central to the study of this class of compounds, the following tables present representative information for related bicyclo[3.1.0]hexane derivatives.

Table 1: Illustrative Spectroscopic Data for a Bicyclo[3.1.0]hexane Derivative

Spectroscopic TechniqueKey Observances for a Representative Bicyclo[3.1.0]hexane
1H NMRComplex multiplets in the aliphatic region due to the rigid bicyclic structure. Diastereotopic protons are often observed.
13C NMRCharacteristic upfield shifts for the cyclopropyl (B3062369) carbons. The number of signals reflects the symmetry of the molecule.
IR SpectroscopyC-H stretching frequencies for the cyclopropane ring are typically observed at higher wavenumbers (>3000 cm-1).
Mass SpectrometryFragmentation patterns can be complex due to the fused ring system.

Note: This data is representative of the general class of bicyclo[3.1.0]hexane compounds and not specific to this compound.

Table 2: Representative Synthetic Approaches to Bicyclo[3.1.0]hexane Alcohols

Reaction TypeDescriptionReference Compound Example
Reduction of KetoneReduction of a corresponding bicyclo[3.1.0]hexan-2-one using a reducing agent like NaBH4. d-nb.infoBicyclo[3.1.0]hexan-2-ol
Intramolecular CyclopropanationSimmons-Smith reaction of a suitable cyclopentenol (B8032323) derivative. researchgate.netSubstituted bicyclo[3.1.0]hexan-2-ol
Lipase-Catalyzed ResolutionEnantioselective acylation of a racemic bicyclo[3.1.0]hexane alcohol. acs.orgEnantiopure bicyclo[3.1.0]hexane derivatives

Note: The examples provided are for analogous reactions and compounds within the bicyclo[3.1.0]hexane family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-4-3-6-1-2-7-5-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJHFOQLKOMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306247
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-89-0
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hexane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexane Systems

General Strategies for Constructing the Bicyclo[3.1.0]hexane Core

A plethora of synthetic strategies have been devised to access the bicyclo[3.1.0]hexane skeleton, broadly categorized into intramolecular cyclization, cyclopropanation reactions, ring contractions, and annulation processes. These methods provide the foundational chemistry necessary for the eventual synthesis of the target alcohol.

Intramolecular cyclization represents a powerful approach to the bicyclo[3.1.0]hexane system, often proceeding with high stereoselectivity. These reactions typically involve the formation of the three-membered ring from a suitably functionalized cyclopentane (B165970) precursor.

A notable example is the intramolecular cyclopropanation of unsaturated terminal epoxides. Treatment of these epoxides with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) induces an efficient and completely stereoselective cyclization to furnish bicyclo[3.1.0]hexan-2-ols. ox.ac.uk A catalytic version of this reaction has also been developed, allowing for large-scale synthesis. ox.ac.uk This method is particularly relevant as it directly installs a hydroxyl group at the C2 position, which could potentially serve as a handle for further functionalization to introduce the desired ethanol (B145695) side chain.

Another approach involves the transition-metal-free intramolecular radical oxidative cyclization of gem-dihaloolefins, which provides access to fused bicyclo[3.1.0]hexanes. sigmaaldrich.com Furthermore, an intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, catalyzed by a Cu(I)/secondary amine system, enables the construction of the bicyclo[3.1.0]hexane skeleton. google.com

Cyclopropanation reactions, where a three-membered ring is formed by the addition of a carbene or carbenoid to an alkene, are a cornerstone of bicyclo[3.1.0]hexane synthesis.

The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic and reliable method for cyclopropanation. semanticscholar.org An intramolecular version of this reaction (IMSS) has been successfully employed for the synthesis of bicyclo[3.1.0]hexanes. nih.govmdpi.com This method often benefits from the presence of a directing group, such as a hydroxyl group, which can chelate to the zinc carbenoid and direct the cyclopropanation to a specific face of the double bond, thereby controlling the stereochemistry of the resulting bicyclic system. nih.govmdpi.com The scope of the IMSS reaction is broad, tolerating various substituents on the alkene and at the allylic position, leading to high yields of the desired products. nih.govmdpi.com

Reagent SystemKey FeaturesReference
Zn-Cu couple, CH₂I₂Classic Simmons-Smith conditions. semanticscholar.org
Et₂Zn, CH₂I₂Furukawa modification, often more reactive. semanticscholar.org
Zn, CH₂Br₂/CH₂N₂ + ZnI₂Cheaper alternatives to diiodomethane. semanticscholar.org

Carbenes and metallocarbenes, generated from precursors like diazo compounds, offer a versatile route to cyclopropanes. Intramolecular cyclopropanation of alkenyl aldehydes, proceeding through a carbene mimetic, has been reported for the synthesis of bicyclo[3.1.0]hexane scaffolds. google.com Ruthenium-catalyzed transformations of enynes with diazoalkanes can also yield alkenylbicyclo[3.1.0]hexanes. acs.org Furthermore, gold(I) and silver(I) complexes can catalyze the oxidative cyclopropanation of 1,6-enynes to form the bicyclo[3.1.0]hexane core.

A key pathway to the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone derived from a cyclohexane (B81311) precursor. google.comnih.govnih.gov This method is particularly useful for synthesizing conformationally restricted analogues of biologically important molecules. google.comnih.govnih.gov The synthesis often starts from a symmetrical starting material like cyclohexane-1,4-dione, which is converted to an epoxy ketone. Subsequent treatment with a base induces a Favorskii-type rearrangement, leading to the contraction of the six-membered ring and formation of the bicyclo[3.1.0]hexane core. google.comnih.govnih.gov

Annulation strategies provide convergent routes to the bicyclo[3.1.0]hexane framework. A novel and efficient approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes. acs.orgnih.gov This method, which can be mediated by an organic or an iridium photoredox catalyst, allows for the construction of the five-membered ring onto a pre-existing three-membered ring, leading to highly substituted bicyclo[3.1.0]hexanes. acs.orgnih.gov This strategy is particularly powerful for creating derivatives with an all-carbon quaternary center. acs.orgnih.gov

Another strategy involves a double deprotonation approach for the cascade annulation of palladium-trimethylenemethanes and Morita-Baylis-Hillman carbonates, which furnishes complex bicyclo[3.1.0]hexane frameworks with multiple contiguous stereocenters. thieme-connect.de

Hypothetical Synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Based on the established methodologies, a plausible synthetic route to this compound can be proposed, starting from the readily available bicyclo[3.1.0]hexan-2-one.

A Wittig reaction on bicyclo[3.1.0]hexan-2-one with a phosphonium ylide, such as methyltriphenylphosphonium bromide, would introduce an exocyclic double bond, forming 2-methylenebicyclo[3.1.0]hexane. Subsequent hydroboration-oxidation of this alkene would then yield the desired primary alcohol, this compound. This two-step sequence is a well-established method for the conversion of a ketone to a one-carbon extended alcohol. The existence of a commercial vendor for the corresponding aldehyde, 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde, suggests the viability of such synthetic routes. sigmaaldrich.com This aldehyde could be readily reduced to the target alcohol using standard reducing agents like sodium borohydride (B1222165).

Alternatively, a Reformatsky reaction with bicyclo[3.1.0]hexan-2-one and an α-haloacetate, followed by reduction of the resulting β-hydroxy ester, could also provide a pathway to the target molecule.

Cyclopropanation Reactions

Stereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives

The construction of the bicyclo[3.1.0]hexane skeleton with precise control over its stereochemistry is a formidable challenge in organic synthesis. The inherent ring strain and the presence of multiple contiguous stereocenters necessitate the development of highly selective synthetic methods.

Diastereoselective control is crucial for defining the relative orientation of substituents on the bicyclic core. Several powerful strategies have been developed to achieve high levels of diastereoselectivity.

One of the most common approaches is the intramolecular cyclopropanation of functionalized cyclopentene (B43876) precursors. The intramolecular Simmons-Smith (IMSS) cyclopropanation, for instance, provides a reliable method for creating bicyclo[3.1.0]hexanes. This reaction has been shown to be successful for the synthesis of various substituted bicycloalkanes, including bicyclo[3.1.0]hexanes, often with high diastereoselectivity directed by existing stereocenters in the substrate. Similarly, a copper(I)/secondary amine cooperative catalyst system enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, constructing the bicyclo[3.1.0]hexane skeleton with excellent efficiency and diastereocontrol. Another powerful method involves an Et₃Al-mediated intramolecular opening of an epoxide followed by cyclopropanation, which yields highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents nih.gov.

Intermolecular cycloaddition and annulation reactions also provide convergent pathways to this scaffold. A photoredox-mediated (3+2) annulation between cyclopropenes and aminocyclopropanes has been reported to produce bicyclo[3.1.0]hexanes, with high diastereoselectivity observed for fluorinated derivatives. This method allows for the rapid assembly of the bicyclic core with three contiguous stereocenters. Furthermore, rhodium N-heterocyclic carbene (NHC)-catalyzed tandem reactions, such as an intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, offer a practical and diastereoselective route to the bicyclo[3.1.0]hexane system acs.org. The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes is another effective technique, affording 3-azabicyclo[3.1.0]hexane derivatives with high diastereofacial selectivity.

The table below summarizes key diastereoselective methods for the synthesis of the bicyclo[3.1.0]hexane core.

Methodology Reactants/Precursors Key Features Reported Diastereoselectivity
Intramolecular Simmons-Smith (IMSS) Cyclopropanation Functionalized gem-diiodoalkanes with allylic alcoholsDirected cyclopropanationHigh, dependent on directing groups
Radical Intramolecular Cyclopropanation Alkenyl aldehydesUse of simple α-methylene group as C1 sourceExcellent efficiency
(3+2) Annulation Cyclopropenes and aminocyclopropanesPhotoredox-mediated, convergent synthesisHigh, especially for fluorinated derivatives
Rhodium-Catalyzed Tandem Reaction Vinylic oxirane-alkyne substratesAtom-economic, regiospecificHigh diastereoselectivity
1,3-Dipolar Cycloaddition Azomethine ylides and cyclopropenesForms 3-azabicyclo[3.1.0]hexane coreHigh diastereofacial selectivity

The synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives is essential for their application as chiral building blocks and in drug development. Chiral control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool.

A notable enantioselective method involves a catalytic asymmetric radical α-cyclopropanation of aldehydes. In the presence of a Cu(I)/chiral secondary amine cooperative system, this process provides an attractive route to enantioenriched bicyclo[3.1.0]hexanes, including those with challenging vicinal all-carbon quaternary stereocenters, with good to excellent enantioselectivity d-nb.inforesearchgate.net. The reaction demonstrates broad substrate scope and functional group tolerance d-nb.inforesearchgate.net.

Chirality transfer from an enantiomerically pure starting material is another effective strategy. For instance, a rhodium-catalyzed intramolecular tandem reaction has been shown to proceed with complete chirality transfer, providing a rapid method for synthesizing bicyclo[3.1.0] bicycles in an enantioselective manner acs.org. This approach leverages the existing stereochemistry of the substrate to control the formation of new stereocenters during the cycloaddition and rearrangement sequence acs.org.

Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, offer a powerful and environmentally benign approach to chiral compounds. Lipases are particularly useful enzymes in this context due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents.

A common chemoenzymatic strategy is the kinetic resolution of racemic mixtures. For example, a racemic precursor, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, can be successfully resolved through a lipase-catalyzed double-acetylation reaction. This process yields enantiomerically pure (+)-diacetate and (-)-monoacetate, which can then be converted into conformationally locked carbocyclic nucleosides. This method is general and efficient for synthesizing various classes of (north) bicyclo[3.1.0]hexane nucleosides.

Another approach starts from readily available chiral natural products. The monoterpene (+)-3-carene, for example, serves as an inexpensive starting material for the synthesis of chiral bicyclo[3.1.0]hexane derivatives. Chemical transformations of (+)-3-carene can produce chiral fragrant compounds, which are then used as substrates for biotransformations with lipases to obtain pure diastereoisomers. For example, (+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanol has been resolved via transesterification using Amano PS lipase.

The table below highlights examples of chemoenzymatic approaches to chiral bicyclo[3.1.0]hexanes.

Enzyme Substrate Transformation Outcome
Lipase (various) Racemic 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-olAsymmetric double-acetylationResolution into enantiomerically pure (+)-diacetate and (-)-monoacetate
Amano PS Lipase Racemic (+)-1-[(1S,5R)-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)]ethanolTransesterificationKinetic resolution of alcohol enantiomers

Synthesis of this compound and Related Alcohol Derivatives

The synthesis of this compound requires the formation of the bicyclic core followed by the introduction and functionalization of a two-carbon side chain at the C-2 position.

Several synthetic strategies can be envisioned for installing the 2-hydroxyethyl side chain onto the bicyclo[3.1.0]hexane framework, typically starting from a ketone or aldehyde precursor at the C-2 position.

A common and effective multi-step strategy involves a Wittig olefination followed by hydroboration-oxidation . Starting from a bicyclo[3.1.0]hexan-2-one, a Wittig reaction with methyltriphenylphosphonium bromide can introduce a vinyl group at the C-2 position. Subsequent anti-Markovnikov hydroboration of the resulting 2-vinyl-bicyclo[3.1.0]hexane, followed by oxidative workup, would yield the target primary alcohol, this compound. This sequence is a well-established method for converting ketones into the homologous primary alcohol with a two-carbon extension.

Another viable approach is the reduction of a C-2 substituted acetic acid derivative . A bicyclo[3.1.0]hexan-2-yl acetic acid or its corresponding ester can be reduced to the desired primary alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The acetic acid precursor itself can be synthesized from a bicyclo[3.1.0]hexan-2-one through various methods, such as the Reformatsky reaction followed by dehydration and reduction, or via a cyanohydrin intermediate followed by hydrolysis and reduction.

Direct C-C bond formation using organometallic reagents is also a potential route. For example, the addition of a two-carbon nucleophile to a bicyclo[3.1.0]hexan-2-carbaldehyde could be employed. However, this would typically yield a secondary alcohol that would require further manipulation. A more direct approach would be the reaction of a bicyclo[3.1.0]hexan-2-one with an organometallic reagent such as the one derived from ethylene oxide, although this can be challenging.

Achieving stereocontrol in the synthesis of alcohol-bearing bicyclo[3.1.0]hexanes depends on the chosen synthetic route and the stereochemistry of the bicyclic precursor. The rigid conformation of the bicyclo[3.1.0]hexane system often allows for a high degree of stereochemical induction in reactions at adjacent positions.

In the hydroboration-oxidation sequence, the facial selectivity of the hydroboration step on the 2-vinyl-bicyclo[3.1.0]hexane intermediate would be influenced by the steric hindrance imposed by the bicyclic core. The borane reagent will typically approach from the less hindered face of the double bond, potentially leading to a specific diastereomer of the final alcohol. The stereochemistry of the ring fusion (cis or trans) and other substituents on the ring will play a key role in directing this approach.

When synthesizing the alcohol via reduction of a carbonyl group (e.g., a 2-acetylbicyclo[3.1.0]hexane), the stereochemical outcome is determined by the facial selectivity of the hydride attack. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can exhibit diastereoselectivity based on steric approach control, as dictated by the bicyclic framework. The use of bulkier reducing agents or chiral reducing agents can further enhance this selectivity to favor the formation of a specific alcohol diastereomer.

Reactivity and Chemical Transformations of Bicyclo 3.1.0 Hexan 2 Yl Ethanol Derivatives

Reactions of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane framework is characterized by the fusion of a cyclopentane (B165970) ring and a cyclopropane (B1198618) ring, resulting in significant ring strain. This inherent strain is a driving force for a variety of chemical transformations that are not observed in more stable, unstrained systems.

The cyclopropane moiety within the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions under various conditions, including acidic and catalytic environments. These reactions often lead to the formation of less strained monocyclic or rearranged bicyclic products.

Under acidic conditions, bicyclo[3.1.0]hexan-3-ols have been shown to undergo ring-opening of the cyclopropane ring to form cyclopentenium ions. This process is initiated by the opening of the three-membered ring to generate isomeric olefins, which are then protonated to form carbocations that subsequently eliminate water. acs.org For instance, the methanolysis of a bicyclo[3.1.0]hexane derivative with a cyclopropane carbon flanked by a ketone and an ester or aldehyde can lead to different ring-opened products depending on the reaction conditions. Acidic conditions tend to yield a 4-methoxycyclohexane derivative, while basic conditions favor the formation of a 3-methoxymethylcyclopentanone. acs.org

Transition metal catalysts, particularly those based on platinum, can also facilitate the rearrangement of bicyclo[3.1.0]hexane derivatives. For example, a theoretical study on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane catalyzed by a Pt-salt showed the formation of monocyclic derivatives. nih.gov The proposed mechanism involves an oxidative addition of the platinum salt to form a platinacyclobutane intermediate, followed by cleavage of a Pt-C bond to open the ring, and finally protodeplatination to yield the product. nih.gov

Furthermore, photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-ones have been utilized to synthesize 3-hydroxybenzoic acid derivatives. bohrium.com These rearrangements highlight the versatility of the bicyclo[3.1.0]hexane skeleton in accessing diverse molecular architectures.

Direct functionalization of the cyclopropane ring in bicyclo[3.1.0]hexane systems allows for the introduction of various substituents, further expanding the synthetic utility of this scaffold. A general strategy for the functionalization at the tip of the cyclopropane ring has been described, which involves a cross-metathesis reaction to introduce a terminal olefin, followed by a carbene-mediated intramolecular cyclopropanation. acs.org This methodology has been successfully applied to introduce a range of chemically diverse substituents. acs.org

Another approach involves the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives through palladium-catalyzed reactions. univasf.edu.br Additionally, copper-catalyzed enantioselective synthesis of cyclopropylboronates provides a route to functionalized bicyclo[3.1.0]hexane structures. univasf.edu.br

The table below summarizes selected methods for the functionalization of the bicyclo[3.1.0]hexane ring system.

Reaction TypeReagents/CatalystFunctional Group IntroducedReference
Cross-Metathesis/CyclopropanationGrubbs' catalyst, Diazo compoundVarious substituents at the cyclopropane tip acs.org
Palladium-Catalyzed CyclizationPd(0) catalystAmino functionalities (3-azabicyclo[3.1.0]hexanes) univasf.edu.br
Copper-Catalyzed BorylationCu catalyst, Bis(pinacolato)diboronBoryl group univasf.edu.br

Chemical Transformations of the Ethan-1-ol Functional Group

The primary alcohol of the ethan-1-ol side chain in 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and derivatization.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. A common and mild method for the oxidation of primary alcohols to aldehydes is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity and tolerance of various functional groups. wikipedia.org For instance, the Swern oxidation has been successfully employed to convert a primary alcohol on an oxa-bicyclo[3.1.0]hexane scaffold to the corresponding aldehyde. nih.gov Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents.

Conversely, the corresponding aldehyde, 2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde, can be reduced to the primary alcohol, this compound. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH4), which is a mild and selective reducing agent for aldehydes and ketones. nih.govscispace.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used for this purpose. youtube.com

The following table outlines the oxidation and reduction pathways of the primary alcohol functionality.

TransformationProductTypical ReagentsReference
Oxidation of Primary AlcoholAldehydeDMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) wikipedia.orgorganic-chemistry.orgnih.gov
Reduction of AldehydePrimary AlcoholSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) nih.govscispace.comyoutube.com

The hydroxyl group of this compound can be readily derivatized to form esters and ethers.

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. oup.commasterorganicchemistry.comorganic-chemistry.org The reaction with an acyl chloride is typically rapid and exothermic, producing the ester and hydrogen chloride gas. oup.commasterorganicchemistry.com A late-stage resolution of a bicyclo[3.1.0]hexane derivative has been achieved through esterification with O-acetyl-(S)-mandelic acid. researchgate.net

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.orgnih.gov This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. nih.gov For the synthesis of ethers from this compound, the alcohol would first be treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide to yield the desired ether. Etherification of a 3-hydroxy group in a fluorinated bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative has been achieved through acid-catalyzed benzylation and allylation using trichloroacetimidates or by nucleophilic reaction with an alkyl triflate under basic conditions. acs.org

Catalytic Transformations Involving Bicyclo[3.1.0]hexane Frameworks

The unique reactivity of the bicyclo[3.1.0]hexane scaffold makes it amenable to a variety of catalytic transformations, enabling the efficient construction of complex molecular architectures.

Transition metals such as rhodium, palladium, and copper play a significant role in catalyzing reactions involving this framework. For example, rhodium N-heterocyclic carbene complexes have been used to catalyze a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes to provide diastereoselective access to bicyclo[3.1.0]hexane products. acs.org

Palladium-catalyzed reactions have been employed for the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. univasf.edu.br Furthermore, copper-catalyzed intramolecular radical cyclopropanation of unactivated alkenes with aldehydes provides a route to bicyclo[3.1.0]hexane skeletons. d-nb.info

Catalytic hydrogenation is another important transformation for derivatives of bicyclo[3.1.0]hexane. For instance, benzyl (B1604629) or 3,4-dimethoxy-benzyl protecting groups can be removed by catalytic hydrogenation. google.com The reduction of an azide (B81097) function on a bicyclo[3.1.0]hexane moiety to an amine has been achieved using Pd/C and H2. nih.gov

The table below provides a summary of various catalytic transformations involving the bicyclo[3.1.0]hexane framework.

Catalyst SystemReaction TypeProductReference
Rhodium NHC ComplexTandem Hetero-[5+2] Cycloaddition/Claisen RearrangementBicyclo[3.1.0]hexane derivatives acs.org
Palladium(0)Diastereoselective Cyclization3-Azabicyclo[3.1.0]hexane derivatives univasf.edu.br
Copper(I)/Chiral AmineIntramolecular Radical CyclopropanationBicyclo[3.1.0]hexane skeletons d-nb.info
Palladium on Carbon (Pd/C)Hydrogenation (Deprotection/Reduction)Amines from azides, debenzylated products google.comnih.gov
Platinum SaltRearrangementMonocyclic derivatives nih.gov

Transition Metal-Catalyzed Processes (e.g., Silver(I)-catalyzed, Platinum and Gold-catalyzed)

Transition metals, particularly soft, alkynophilic metals like platinum, gold, and silver, are highly effective in catalyzing transformations of precursors to form the bicyclo[3.1.0]hexane core. researchgate.net These metals can activate alkynes and enynes, initiating cycloisomerization and cyclopropanation cascades that are fundamental to the synthesis of these bicyclic systems.

Platinum and Gold-Catalyzed Reactions: Platinum and gold catalysts are particularly adept at mediating the cycloisomerization of enynes. researchgate.net For instance, the exposure of enynes bearing a hydroxyl group at a propargylic position to catalysts like platinum(II) chloride (PtCl₂) or a cationic gold complex, such as that formed from (PPh₃)AuCl and AgSbF₆, leads to a selective rearrangement. nih.govx-mol.com This process yields bicyclo[3.1.0]hexan-3-one derivatives. nih.govx-mol.com The mechanism is thought to proceed through the formation of a cyclopropylmethyl metal carbene species as a key reactive intermediate. nih.gov

A significant application of this methodology is the conversion of hydroxylated enynes into their corresponding acetates. Subsequent reaction with a cationic gold catalyst can lead to isomeric products, with the ketone function at the C-2 position of the bicyclo[3.1.0]hexane skeleton. nih.govx-mol.com PtCl₂ also catalyzes the efficient cycloisomerization of 1,6-enynes that have a heteroatom substituent at the propargylic position, resulting in the formation of 1-alkenylbicyclo[3.1.0]hexanes or 2-(bicyclo[3.1.0]hex-1-yl)acetaldehydes. acs.org

Catalyst SystemSubstrate TypeProduct TypeReference
PtCl₂ or (PPh₃)AuCl/AgSbF₆Propargylic-hydroxylated enynesBicyclo[3.1.0]hexan-3-one derivatives nih.gov, x-mol.com
Cationic Gold CatalystAcetates of hydroxylated enynesBicyclo[3.1.0]hexan-2-one derivatives nih.gov
PtCl₂1,6-Enynes with propargylic heteroatom1-Alkenylbicyclo[3.1.0]hexanes acs.org

Silver(I)-Catalyzed Processes: Silver(I) catalysis provides a powerful tool for constructing nitrogen-containing bicyclo[3.1.0]hexane systems. A notable example is the Ag(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. nih.govfigshare.com This reaction, which can be performed with a catalytic amount of a silver(I) salt under air, allows for the one-step formation of multiple chemical bonds to produce functionalized 3-aza-bicyclo[3.1.0]hexane derivatives. nih.gov The process is highly atom-economical and avoids the need for external oxidants. nih.govfigshare.com Mechanistic studies suggest the involvement of a silver carbenoid intermediate. nih.gov

Silver(I) catalysts are also employed in the rearrangement of other strained ring systems to produce related structures. For example, the Ag(I)-catalyzed rearrangement of 1,4-disubstituted cubanes can yield 2,6-disubstituted or 1,3-disubstituted cuneanes, with the regioselectivity depending on the electronic properties of the substituents on the cubane (B1203433) starting material. nih.gov

CatalystSubstrate TypeReaction TypeProduct TypeReference
Silver(I) Salt (20 mol%)Heteroatom-tethered 1,6-enynesOxidative CyclopropanationFunctionalized 3-aza-bicyclo[3.1.0]hexane nih.gov
Silver(I)1,4-disubstituted cubanesIsomerization/RearrangementDisubstituted cuneanes nih.gov

Photoredox-Catalyzed and Organocatalytic Reactions

In addition to transition metal catalysis, photoredox and organocatalytic methods have emerged as powerful strategies for synthesizing bicyclo[3.1.0]hexane derivatives. These approaches often operate under mild conditions and offer unique reactivity and selectivity. nih.govresearchgate.net

Photoredox Catalysis: Photoredox catalysis, using either iridium-based complexes or organic dyes under blue LED irradiation, enables the convergent synthesis of bicyclo[3.1.0]hexanes. nih.govrsc.orgresearchgate.net A key example is the (3+2) annulation of cyclopropenes with aminocyclopropanes (specifically cyclopropylanilines). nih.govresearchgate.net This method is effective for a wide range of substrates and can produce bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govresearchgate.net The reaction is particularly notable for its high diastereoselectivity when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govrsc.org The process is believed to involve the photoredox-mediated ring-opening of aminocyclopropanes to generate a radical intermediate that engages in the annulation reaction. nih.gov

Catalyst TypeReactantsReaction TypeKey FeatureReference
Iridium or Organic Photoredox CatalystCyclopropenes and Cyclopropylanilines(3+2) AnnulationForms all-carbon quaternary centers; High diastereoselectivity with difluorocyclopropenes nih.gov, rsc.org, researchgate.net

Organocatalysis: Organocatalysis provides a metal-free alternative for constructing the bicyclo[3.1.0]hexane core. nih.govsmolecule.com A diastereodivergent approach has been developed utilizing a transannular alkylation reaction. nih.gov This strategy employs asymmetric organocatalysis to control the formation of all stereocenters. nih.gov In one pathway, a Michael/Michael cascade reaction between enals and 4-alkenyl sulfamidate imines, under iminium/enamine activation, yields a cyclohexane (B81311) adduct. This isolated intermediate then undergoes a transannular alkylation/hydrolysis via enamine activation with a primary amine to form the bicyclo[3.1.0]hexane product. nih.gov A second pathway allows for the direct formation of C-2 epimers from the same starting materials in a one-pot cascade sequence. nih.gov

Preparation of Highly Functionalized Bicyclo[3.1.0]hexane Derivatives through Multi-Step Synthesis

The construction of highly functionalized bicyclo[3.1.0]hexane derivatives often requires sophisticated multi-step synthetic sequences. These routes transform readily available starting materials into complex target molecules, showcasing the versatility of modern synthetic chemistry.

One prominent strategy involves the intramolecular cyclopropanation of diazo compounds derived from acyclic or monocyclic precursors. For example, the synthesis of mGluR2/3 agonists, which are complex bicyclo[3.1.0]hexane derivatives, has been achieved using an intramolecular insertion of an α-diazo acetamide (B32628). scispace.com Starting from an amino acid, the amino group is used as a tether to direct the cyclopropanation, ensuring high stereocontrol. The resulting tricyclic intermediate collapses upon photo-irradiation to yield the desired cyclopropane core, which is then further elaborated over several steps. scispace.com

Another versatile approach begins with naturally occurring chiral molecules like (+)-3-carene. researchgate.net This terpene can be converted through a series of transformations into various chiral fragrant compounds possessing the bicyclo[3.1.0]hexane system. researchgate.net

The synthesis of conformationally restricted analogues of sugar rings also highlights multi-step strategies. A key step in one such synthesis is the base-promoted ring contraction of an epoxy ketone, itself derived from cyclohexane-1,4-dione, to generate the bicyclo[3.1.0]hexane ring system. researchgate.net

Furthermore, the photoredox-catalyzed (3+2) annulation of cyclopropenes and aminocyclopropanes represents a convergent multi-step synthesis. nih.govresearchgate.net This method allows for the rapid assembly of highly valuable bicyclic scaffolds with three contiguous stereocenters from two simpler, accessible components. nih.gov

Finally, existing bicyclic ketones, such as bicyclo[3.1.0]hexan-2-one, can serve as precursors for further functionalization. For example, conversion to a 3-diazo derivative followed by thermal ring-contraction can yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid, demonstrating how the bicyclo[3.1.0]hexane framework can be used to access other strained ring systems. rsc.org

Starting Material(s)Key Transformation(s)Product ClassReference
Amino acid derivativeIntramolecular α-diazo acetamide cyclopropanationmGluR2/3 agonists scispace.com
(+)-3-CareneMulti-step conversionChiral fragrant compounds researchgate.net
Cyclohexane-1,4-dione derivativeBase-promoted ring contraction of epoxy ketoneConformationally restricted sugar analogues researchgate.net
Cyclopropenes and AminocyclopropanesPhotoredox-catalyzed (3+2) annulationHighly substituted bicyclo[3.1.0]hexanes nih.gov, researchgate.net
Bicyclo[3.1.0]hexan-2-oneDiazotization and thermal ring-contractionBicyclo[2.1.0]pentane derivatives rsc.org

Stereochemical and Conformational Analysis of Bicyclo 3.1.0 Hexan 2 Yl Ethanol and Analogues

Elucidation of Absolute and Relative Stereochemistry within Bicyclo[3.1.0]hexane Scaffolds

The stereochemical complexity of bicyclo[3.1.0]hexane derivatives is a defining feature, governing their interaction with chiral environments such as biological receptors. A thorough understanding of the chiral centers and the spatial arrangement of substituents is fundamental.

The bicyclo[3.1.0]hexane skeleton possesses multiple stereogenic centers. For a 2-substituted bicyclo[3.1.0]hexane like 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol, the key chiral carbons are C1, C2, and C5. The fusion of the two rings creates a rigid structure where substituents can be oriented in either an endo (pointing towards the five-membered ring) or exo (pointing away from the five-membered ring) position. This leads to a variety of possible diastereomers.

The inherent chirality of the bicyclo[3.1.0]hexane scaffold has been exploited in the synthesis of various biologically important molecules, including analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netacs.org The synthesis of these complex molecules often requires careful control over stereochemistry to achieve the desired isomer. d-nb.inforesearchgate.net

Determining the precise three-dimensional structure of bicyclo[3.1.0]hexane derivatives is accomplished using a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assigning relative stereochemistry. Coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. These values can help differentiate between cis and trans isomers. For example, studies on various bicyclo[3.1.0]hexane derivatives have shown that cis relationships often result in larger coupling constants compared to trans relationships where the coupling can be close to 0 Hz. researchgate.netrsc.org

Nuclear Overhauser Effect (NOE) spectroscopy is also invaluable. NOE contacts are observed between protons that are close in space, regardless of whether they are connected through bonds. Strong NOE signals between a substituent and specific protons on the bicyclic ring can definitively establish its endo or exo orientation. mdpi.comnih.gov For instance, a strong NOE contact between the H6 proton on the cyclopropyl (B3062369) ring and the H2/H4 protons on the cyclopentyl ring is indicative of a cis orientation. rsc.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry. d-nb.infonih.gov This technique maps the precise location of each atom in the crystal lattice, yielding a definitive three-dimensional structure. nih.govrsc.org Numerous bicyclo[3.1.0]hexane derivatives have had their structures confirmed by X-ray analysis, providing a solid foundation for understanding their conformational preferences. researchgate.netresearchgate.net

Below is a table summarizing typical NMR data used for stereochemical assignments in bicyclo[3.1.0]hexane systems.

Proton Relationship Typical ¹H-¹H Coupling Constant (J) NOE Correlation Implication
cis (H1-H2)4.5 - 7.0 Hz researchgate.netrsc.orgStrongProtons on the same face of the ring
trans (H1-H2)~0 Hz researchgate.netrsc.orgWeak or AbsentProtons on opposite faces of the ring
exo-substituent at C6 to H2/H4Weak or AbsentStrongSubstituent points away from the 5-membered ring
endo-substituent at C6 to H2/H4StrongWeak or AbsentSubstituent points towards the 5-membered ring

Conformational Analysis of the Bicyclic System

The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings locks the bicyclo[3.1.0]hexane system into specific conformations, significantly restricting its dynamic behavior compared to a simple cyclohexane (B81311) ring.

The cyclopentane portion of the bicyclo[3.1.0]hexane ring is not planar. It can adopt several puckered conformations, primarily described as "boat" and "chair" forms, though "envelope" forms are also considered. acs.org Computational and experimental studies have consistently shown that the boat-like conformation is the most stable arrangement for the unsubstituted bicyclo[3.1.0]hexane ring. rsc.orgconicet.gov.aroup.com This preference is a stark contrast to simple cyclohexane, where the chair conformation is overwhelmingly favored.

The stability of the boat form in bicyclo[3.1.0]hexane systems is attributed to the geometric constraints imposed by the fused three-membered ring, which minimizes steric hindrance and torsional strain. conicet.gov.aroup.com The cyclopropane ring itself tends to adopt a pseudo-equatorial orientation to reduce steric clashes. conicet.gov.ar Spectroscopic and computational studies have determined that the boat-like conformation is the sole stable configuration for the parent molecule. conicet.gov.ar

The introduction of a 2-ethane-1-ol substituent can influence the conformational equilibrium of the bicyclo[3.1.0]hexane ring. The size and orientation (endo or exo) of the substituent play a significant role. Larger substituents may introduce steric or electronic effects that can destabilize certain conformers. conicet.gov.ar

The ethanol (B145695) side chain itself has rotational freedom around the C2-C(ethanol) bond. The preferred orientation will seek to minimize steric interactions with the bicyclic framework. Furthermore, the terminal hydroxyl group (-OH) of the substituent can participate in intramolecular hydrogen bonding with other parts of the molecule, which could further lock the system into a specific conformation. The interplay between the intrinsic preference of the ring for a boat conformation and the steric and electronic demands of the 2-ethane-1-ol group will determine the final, most stable three-dimensional structure of the molecule. chemrxiv.org

Stereoelectronic Effects in Bicyclo[3.1.0]hexane Derivatives

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are particularly important in the bicyclo[3.1.0]hexane system. The unique electronic nature of the fused cyclopropane ring is a key factor.

The carbon-carbon bonds of the cyclopropane ring are not typical sigma bonds. They are described by Walsh orbitals, which have significant p-character and are located outside the internuclear axes. This unique bonding arrangement allows the cyclopropane ring to interact electronically with adjacent functional groups and developing positive charges (carbocations). acs.orgsmu.edu

This "through-space" interaction, where the symmetric Walsh orbital of the cyclopropane ring overlaps with an adjacent p-orbital, can stabilize reaction intermediates. smu.edu This effect was first proposed to explain the enhanced solvolysis rates of cis-bicyclo[3.1.0]hex-3-yl tosylate, a phenomenon termed "homoaromaticity". smu.edu

Furthermore, the orientation of C-H bonds adjacent to the cyclopropane ring can influence their reactivity due to stereoelectronic overlap with the Walsh orbitals. Studies on dihalocarbene insertions into C-H bonds of bicyclo[3.1.0]hexane have shown a preference for insertion into exo C-H bonds. nih.govacs.orgresearchgate.net This selectivity is explained by the superior orbital overlap between the Walsh orbitals of the cyclopropane ring and the adjacent exo C-H bonds, which "activates" them toward reaction. nih.govacs.orgresearchgate.net These findings highlight how the fixed geometry of the bicyclic system dictates orbital alignment, which in turn governs chemical reactivity. lookchem.com

Computational and Theoretical Studies of Bicyclo 3.1.0 Hexane Containing Molecules

Quantum Chemical Calculations on Bicyclo[3.1.0]hexane Systems

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and preferred geometries of bicyclo[3.1.0]hexane derivatives. These methods have been pivotal in resolving long-standing questions about the conformational landscape of this bicyclic system.

Density Functional Theory (DFT) has been widely applied to study bicyclo[3.1.0]hexane systems due to its favorable balance of computational cost and accuracy. A primary focus of these investigations has been the conformational preference of the bicyclic core.

Numerous studies have consistently shown that the boat-like conformation is significantly more stable than the chair-like conformation for the parent bicyclo[3.1.0]hexane and many of its derivatives. conicet.gov.arrsc.org DFT calculations, such as those using the M06-2X functional with a 6-311++G(d,p) basis set, have been used to map the potential energy surface, confirming the boat-like conformer as the global minimum. conicet.gov.ar For instance, in 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is calculated to be more stable than the chair form by 3.52 to 3.8 kcal mol⁻¹. acs.orgrsc.org This preference is attributed to factors including the steric hindrance imposed by the cyclopropane (B1198618) ring. conicet.gov.ar

DFT methods are also employed to analyze electronic properties that govern stability. Natural Bond Orbital (NBO) analysis has revealed that the stability of the boat conformation in nitrogen-containing analogues is supported by an n(N) → σ*(C−C) anomeric effect. acs.org Quantum Theory of Atoms in Molecules (QTAIM) analysis helps identify the specific atoms that contribute most to stability changes between different conformations. conicet.gov.ar

Furthermore, DFT calculations are crucial for interpreting experimental data, such as determining absolute configurations by simulating electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra. rsc.org

Table 1: Selected DFT Calculation Results for Bicyclo[3.1.0]hexane Systems
SystemMethod/Basis SetKey FindingReference
Bicyclo[3.1.0]hexaneM06-2X/6-311++G(d,p)Boat-like (BL) conformer is more stable than the Chair-like (CL) conformer. conicet.gov.ar
1,5-Diazabicyclo[3.1.0]hexane (DABH)MP2/B3LYPBoat conformation is 3.8 kcal mol⁻¹ more stable than the chair form. acs.org
Functionalized Bicyclo[3.1.0]hexane DerivativeB3LYP/6-311++G**Boat-like conformers are much more stable than chair-like ones; intramolecular hydrogen bonds are a dominant factor in relative stability. rsc.org
Pt- and Au-Catalyzed 1,5-Enyne CycloisomerizationB3LYP/6-31G(d)Provided mechanistic insight and disclosed the origin of diastereoselectivity and reactivity. acs.orgacs.org

Ab initio molecular orbital methods, which solve the electronic Schrödinger equation without empirical parameters, have also been instrumental in studying bicyclo[3.1.0]hexane systems. These calculations, while often more computationally demanding than DFT, provide a high level of theory for benchmarking and detailed analysis.

Early ab initio studies using basis sets like 3-21G and 6-13G* were performed on bicyclo[3.1.0]hexane and its heteroatomic analogues (e.g., 6-oxa- and 6-thiabicyclo[3.1.0]hexanes). capes.gov.broup.comoup.com These calculations successfully predicted that the boat form is more stable than the chair form in these bicyclic systems, a finding that aligns with experimental geometries. capes.gov.broup.com The relative stability of the boat form was explained by stabilizing orbital interactions between the three-membered ring and the rest of the six-membered ring. oup.com

Calculations at the MP2 level of theory have further reinforced these findings. For 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predicted the stable chair conformation to be 3.8 kcal mol⁻¹ higher in energy than the boat form. acs.org Similar studies on 6-methyl-1,5-diazabicyclo[3.1.0]hexane at the MP2/aug-cc-pVTZ level found the boat conformation to be 3.52 kcal mol⁻¹ lower in energy than the chair conformation. rsc.org These ab initio studies have also been used to estimate the energy barriers for inversion between the boat and chair forms. capes.gov.broup.com

Mechanistic Investigations Using Computational Approaches

Computational chemistry provides a window into the transient and high-energy species involved in chemical reactions, which are often difficult or impossible to detect experimentally.

DFT calculations have been extensively used to map the potential energy surfaces of reactions involving bicyclo[3.1.0]hexane derivatives. This allows for the detailed elucidation of multi-step reaction mechanisms, including the identification of all intermediates and transition states.

For example, the mechanism of the Pt-salt catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to monocyclic derivatives has been investigated using the M06 functional. nih.gov The study revealed a three-step process:

Oxidative addition to form a platinacyclobutane intermediate.

Cleavage of a Pt–C bond to open the platinacyclobutane ring.

Protodeplatination to yield the final product.

The calculations showed that using a dimeric form of the platinum catalyst significantly reduces the activation barrier compared to the monomeric form. nih.gov Similarly, computational studies on the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes have identified the rate-determining steps and the structures of the relevant transition states. acs.org In the platinum-catalyzed reaction, a hydride migration step was found to be rate-determining. acs.org The investigation of 1,3-dipolar cycloaddition reactions to form 3-azabicyclo[3.1.0]hexanes has also been thoroughly studied using DFT, confirming reaction pathways and transition state energies. beilstein-journals.org

Table 2: Calculated Activation Barriers (ΔG‡, kcal/mol) for Pt-Catalyzed Rearrangement of 1-Hydroxybicyclo[3.1.0]hexane nih.gov
Catalyst FormPathwayOxidative AdditionRing CleavageProtodeplatinationOverall Barrier
Monomeric (Pt-salt)path-1M18.993.1013.6223.16
Dimeric (Zeise's salt)path-1D1.691.0511.1217.65

A key strength of computational chemistry is its ability to determine the structure and stability of short-lived reactive intermediates. In the Pt-catalyzed rearrangement of bicyclo[3.1.0]hexane derivatives, the formation of a platinacyclobutane intermediate was identified as a crucial step. nih.gov DFT calculations provided the optimized geometry and energy of this intermediate, which is essential for understanding the subsequent ring-opening step.

In the context of Pt- and Au-catalyzed cycloisomerizations, platinum carbene and gold carbene intermediates are formed. acs.orgfigshare.com Computational analysis revealed that the degree of back-donation in the platinum carbene complex dictates the activation barrier for the subsequent hydride migration. acs.org For the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, DFT calculations were used to evaluate the relative stability of prototropic tautomers of the azomethine ylide intermediate, providing insight into the reactive species present under the reaction conditions. beilstein-journals.org

Prediction and Analysis of Stereoselectivity in Bicyclo[3.1.0]hexane Synthesis through Computational Modeling

Many synthetic routes to bicyclo[3.1.0]hexane derivatives create multiple stereocenters. Computational modeling is a powerful tool for predicting the stereochemical outcome of these reactions and understanding the origins of the observed selectivity.

The diastereoselectivity in the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes has been explained through distortion/interaction analysis of the competing transition states. acs.orgfigshare.com In the platinum-catalyzed reaction, the favored transition state was stabilized by stronger hydrogen bonding and CH···π interactions, along with reduced steric repulsion. acs.org For the gold-catalyzed reaction, the degree of out-of-plane distortion of the alkene and the bending of the alkyne in the transition state were found to be the determining factors for diastereoselectivity. acs.org

In another study, the formation of a highly crowded spiropentane (B86408) containing a bicyclo[3.1.0]hexane unit was investigated. iucr.org While experimental results yielded an exo product, DLPNO-CCSD(T) calculations indicated that the corresponding endo diastereomer was thermodynamically more stable by 5.35 kcal mol⁻¹, suggesting that the reaction is under kinetic control. iucr.org Similarly, the high diastereoselectivity observed in the 1,3-dipolar cycloaddition of cyclopropenes with an azomethine ylide was rationalized by the transition-state energies calculated via DFT, which were fully consistent with the experimentally observed stereoisomer. beilstein-journals.org These examples highlight the critical role of computational modeling in providing detailed insights that are not readily accessible through experimentation alone. acs.org

Computational Conformational Analysis and Energy Profiling

Computational and theoretical studies are indispensable for understanding the three-dimensional structure and energetic landscapes of complex molecules like 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of research on the parent bicyclo[3.1.0]hexane scaffold provides a robust framework for understanding its conformational behavior.

Methodology in Practice

Computational analyses of bicyclo[3.1.0]hexane systems typically employ high-level quantum mechanical methods. Ab initio computations, such as Møller–Plesset (MP2) perturbation theory, and Density Functional Theory (DFT) are commonly used. DFT functionals like B3LYP and M06-2X, paired with extensive basis sets such as 6-311++G** or cc-pVTZ, are frequently chosen to accurately model the structures and relative energies of different conformers. These methods are used to perform extensive conformational searches and to calculate potential energy surfaces, which map the energy of the molecule as a function of its geometry.

Conformational Preferences of the Bicyclo[3.1.0]hexane Core

The defining feature of the bicyclo[3.1.0]hexane ring system is its strong and consistent preference for a "boat-like" conformation. This is in contrast to a simple cyclohexane (B81311) ring, which famously prefers a chair conformation. The fusion of the cyclopropane ring introduces significant steric strain that destabilizes the chair-like arrangement. Computational studies across various derivatives have repeatedly confirmed that boat-like conformers are substantially more stable than their chair-like counterparts.

The five-membered ring portion of the bicyclic system is puckered, and its potential energy function is typically asymmetric, with a primary energy minimum corresponding to this boat-like shape. While some calculations on the unsubstituted parent molecule predict a second, very shallow energy minimum, for most substituted derivatives, a single, stable boat conformation is dominant.

Influence of the 2-Ethanol Substituent

The presence of the ethan-1-ol group at the C-2 position of the bicyclo[3.1.0]hexane ring introduces additional conformational complexity. A full computational analysis of this compound would investigate the rotational isomers (rotamers) arising from the rotation around the C2-C(ethanyl) and C(ethanyl)-O bonds.

Illustrative Energy Profile

A detailed computational study would yield data on the relative energies of the possible conformers. The table below is a hypothetical representation of such data, illustrating the expected energetic preference for the boat conformation of the bicyclic ring and showing potential energy differences between rotamers of the ethanol (B145695) side chain.

Disclaimer: The following table is a hypothetical representation created for illustrative purposes, based on established principles of bicyclo[3.1.0]hexane conformational analysis. It does not represent experimentally or computationally verified data for this compound.

ConformerRing ConformationSide Chain RotamerRelative Energy (kcal/mol)Key Feature
1BoatAnti0.00Global Minimum, Sterically Favored
2BoatGauche-10.85Potential for weak intramolecular H-bond
3BoatGauche-21.20Slightly higher steric interaction
4ChairAnti~5.0 - 7.0High Steric Strain from Cyclopropane

Future Directions and Emerging Research Avenues in Bicyclo 3.1.0 Hexane Chemistry

Pushing the Boundaries of Synthesis: Crafting Complexity in Bicyclo[3.1.0]hexane Derivatives

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of bicyclo[3.1.0]hexane derivatives. Future research will undoubtedly focus on creating architecturally complex molecules with precise stereochemical control.

Recent advancements have moved beyond classical approaches, embracing innovative strategies such as intramolecular cyclopropanation, [3+2] annulation reactions, and transition-metal-catalyzed cycloisomerizations. For instance, the use of unsaturated terminal epoxides and chlorohydrins has proven to be an effective route for the stereoselective synthesis of bicyclo[3.1.0]hexan-2-ols. Another promising avenue is the convergent synthesis of bicyclo[3.1.0]hexanes through the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, a method that allows for the rapid construction of the bicyclic core with multiple stereocenters.

Furthermore, the cycloisomerization of enynones mediated by aluminum halides offers a novel pathway to halogenated bicyclo[3.1.0]hexanes. These halogenated derivatives serve as versatile intermediates for further functionalization. The development of enantioselective methodologies, a critical aspect for pharmaceutical applications, is also a key area of focus. The table below summarizes some of the emerging synthetic strategies.

Synthetic StrategyDescriptionKey Features
Intramolecular Cyclopropanation Cyclization of acyclic precursors containing both a double bond and a carbene or carbenoid precursor.High stereoselectivity, access to functionalized bicyclo[3.1.0]hexanols.
[3+2] Annulation Convergent approach involving the reaction of a three-carbon component (e.g., aminocyclopropane) with a two-carbon component (e.g., cyclopropene).Rapid assembly of the bicyclic core, good for creating multiple stereocenters.
Cycloisomerization of Enynones Transition-metal or Lewis acid-mediated rearrangement of acyclic enynones to form the bicyclic system.Access to functionalized and halogenated derivatives.

Illuminating Molecular Architecture: Advanced Spectroscopic and Structural Elucidation

A deep understanding of the three-dimensional structure of bicyclo[3.1.0]hexane derivatives is crucial for elucidating their reactivity and biological activity. The integration of advanced spectroscopic techniques is set to play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), will continue to be the cornerstone for determining the connectivity and relative stereochemistry of these molecules. The rigid nature of the bicyclo[3.1.0]hexane framework often leads to well-resolved spectra, facilitating detailed structural analysis.

X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry of crystalline derivatives. This technique is invaluable for validating new synthetic methods and for understanding intermolecular interactions in the crystalline state.

Mass spectrometry (MS) , particularly with advanced ionization techniques and high-resolution analyzers, is essential for determining the molecular weight and elemental composition of novel bicyclo[3.1.0]hexane compounds. Fragmentation patterns observed in mass spectra can also provide valuable structural information. The combination of these techniques offers a powerful toolkit for the comprehensive characterization of these complex molecules.

The Digital Frontier: Computational Modeling of Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool for predicting and understanding the behavior of complex molecules. For bicyclo[3.1.0]hexane systems, computational models are providing unprecedented insights into their reactivity and selectivity.

Density Functional Theory (DFT) is at the forefront of these efforts, enabling the calculation of molecular geometries, reaction energies, and transition state structures. These calculations are instrumental in elucidating reaction mechanisms and in predicting the stereochemical outcome of synthetic transformations. For example, DFT studies have been successfully employed to understand the diastereoselectivity in metal-catalyzed cycloisomerization reactions leading to bicyclo[3.1.0]hexane derivatives.

Molecular mechanics and molecular dynamics simulations are being used to explore the conformational landscape of these rigid molecules. Understanding the preferred conformations is critical for predicting their interaction with biological targets and for designing molecules with specific shapes and properties. The inherent strain in the bicyclo[3.1.0]hexane system makes these computational studies particularly important for predicting its chemical behavior.

Bridging Disciplines: The Intersection of Organic Synthesis and Materials Science

The unique structural features of bicyclo[3.1.0]hexane derivatives make them attractive building blocks for the creation of advanced materials. The interface between synthetic organic chemistry and materials science is a burgeoning area of research with significant potential.

The rigid and well-defined three-dimensional structure of the bicyclo[3.1.0]hexane scaffold is being exploited in the design of novel liquid crystals . By attaching appropriate mesogenic groups to the bicyclic core, researchers can create materials with unique optical and electronic properties.

Furthermore, the incorporation of bicyclo[3.1.0]hexane units into polymers can impart specific properties such as increased rigidity and thermal stability. The ability to synthesize functionalized derivatives allows for the tuning of the polymer's properties for specific applications. The use of these bicyclic systems as rigid linkers in metal-organic frameworks (MOFs) and other porous materials is another exciting avenue of exploration. The inherent chirality of many bicyclo[3.1.0]hexane derivatives also opens up possibilities for the development of chiral materials with applications in catalysis and separation science.

Q & A

Basic: What are the most reliable synthetic routes for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol?

Answer:
A photoredox-mediated (3 + 2) annulation strategy using cyclopropenes and aminocyclopropanes has been validated for constructing bicyclo[3.1.0]hexane scaffolds. This method avoids harsh conditions and enables stereochemical control, making it suitable for synthesizing functionalized derivatives like this compound. Optimization of substituents on the cyclopropene (e.g., electron-withdrawing groups) improves yield and selectivity . Alternative methods include cyclopropane ring-opening reactions, but these often require high temperatures and may lack regioselectivity.

Basic: How can the stereochemistry of this compound be determined experimentally?

Answer:
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for structurally related bicyclo[3.1.0]hexane derivatives . For dynamic analysis, chiral GC or HPLC with columns like HP-5MS or DB-5 can separate enantiomers. Kovats retention indices (e.g., 1057–1098 on DB-5) and mass spectrometry fragmentation patterns (e.g., m/z 98.143 for the parent ion) provide complementary data .

Advanced: How does stereochemical configuration impact the physicochemical properties of this compound?

Answer:
Stereochemistry influences melting points, solubility, and reactivity. For example, cis-isomers of bicyclo[3.1.0]hexane derivatives exhibit lower melting points due to reduced symmetry, while trans-isomers show higher thermal stability. In liquid crystal applications, the axial vs. equatorial orientation of substituents (e.g., hydroxyl groups) modulates mesophase behavior, as observed in bicyclo[3.1.0]hexane-based mesogens . Computational modeling (DFT) can predict these effects by analyzing torsional strain and dipole moments .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for this compound?

Answer:
Discrepancies often arise from dynamic stereochemical interconversions or impurities. For example:

  • NMR : Low-temperature NMR (e.g., −40°C) can "freeze" conformational changes, revealing hidden peaks.
  • GC-MS : Use chiral columns (e.g., NB-30) to separate enantiomers that may co-elute on non-polar phases .
  • Cross-validation : Compare retention indices with literature values (e.g., 1067 on HP-5MS) and confirm via high-resolution MS .

Advanced: What role does this compound play in drug design, given its bicyclic scaffold?

Answer:
The bicyclo[3.1.0]hexane core mimics bioactive conformations of acyclic chains, enhancing metabolic stability. For example, it has been incorporated into protease inhibitors and kinase modulators. Derivatives with hydroxyl groups (like this compound) improve solubility and hydrogen-bonding capacity, critical for target engagement. A recent study highlights its use in a thrombin inhibitor with improved oral bioavailability .

Methodological: What analytical techniques are recommended for isolating and purifying this compound?

Answer:

  • Chiral separation : Use HPLC with amylose-based chiral stationary phases (CSPs) or GC with β-cyclodextrin columns.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively removes byproducts from annulation reactions .
  • Purity assessment : Combine GC-MS (≥95% purity) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced: How does the compound behave under thermal stress, and what decomposition products form?

Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing CO and formaldehyde. Under oxidative conditions (e.g., O₂ atmosphere), ketones and carboxylic acids form via radical-mediated pathways. Stability studies in inert atmospheres (N₂/Ar) are recommended for long-term storage .

Methodological: What computational tools can predict the conformational flexibility of this bicyclic system?

Answer:

  • Molecular dynamics (MD) : Simulate ring puckering and substituent orientation using AMBER or CHARMM force fields.
  • DFT calculations : B3LYP/6-31G(d) accurately predicts strain energies (e.g., 15–20 kcal/mol for bicyclo[3.1.0]hexane derivatives) .
  • Docking studies : AutoDock Vina evaluates binding poses in drug-target interactions, leveraging the compound’s rigid scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol
Reactant of Route 2
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.